2-[(2E)-3-[3-Methoxy-4-(prop-2-YN-1-yloxy)phenyl]prop-2-enamido]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2E)-3-[3-Methoxy-4-(prop-2-YN-1-yloxy)phenyl]prop-2-enamido]benzoic acid is an organic compound with the molecular formula C20H17NO5. This compound is characterized by its complex structure, which includes a benzoic acid moiety linked to a methoxyphenyl group through a propenamide linkage. The presence of a propynyl ether group adds to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-3-[3-Methoxy-4-(prop-2-YN-1-yloxy)phenyl]prop-2-enamido]benzoic acid typically involves multiple steps. One common route includes the following steps:
Formation of the Methoxyphenyl Intermediate: The starting material, 3-methoxy-4-hydroxybenzaldehyde, undergoes a reaction with propargyl bromide in the presence of a base such as potassium carbonate to form 3-methoxy-4-(prop-2-YN-1-yloxy)benzaldehyde.
Condensation Reaction: The intermediate is then subjected to a condensation reaction with 2-aminobenzoic acid in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-3-[3-Methoxy-4-(prop-2-YN-1-yloxy)phenyl]prop-2-enamido]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and propynyl ether groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
2-[(2E)-3-[3-Methoxy-4-(prop-2-YN-1-yloxy)phenyl]prop-2-enamido]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2E)-3-[3-Methoxy-4-(prop-2-YN-1-yloxy)phenyl]prop-2-enamido]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-4-(prop-2-YN-1-yloxy)benzoic acid
- 2-[(2E)-3-[3-Methoxy-4-(prop-2-YN-1-yloxy)phenyl]prop-2-enamido]benzoic acid derivatives
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its propynyl ether group, in particular, is less common in similar compounds, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-[3-(3-methoxy-4-prop-2-ynoxyphenyl)prop-2-enoylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5/c1-3-12-26-17-10-8-14(13-18(17)25-2)9-11-19(22)21-16-7-5-4-6-15(16)20(23)24/h1,4-11,13H,12H2,2H3,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWZIDIJCUEOMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O)OCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.